GA32's Potent Dual AR/GR Inhibition versus Selective SIRT2 Inhibition of In-Class Analogs
N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide (GA32) is a potent dual inhibitor of Androgen Receptor (AR) and Glucocorticoid Receptor (GR), a mechanism distinct from quinoline-based SIRT2 inhibitors like AGK2. GA32 exhibits IC₅₀ values of 0.13 μM for AR and 0.83 μM for GR [1]. In contrast, AGK2, a quinoline sulfonyl analog, acts as a selective SIRT2 inhibitor with an IC₅₀ of 3.5 μM and shows minimal activity against SIRT1/3 (IC₅₀ > 50 μM) .
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | AR IC₅₀ = 0.13 μM; GR IC₅₀ = 0.83 μM |
| Comparator Or Baseline | AGK2 (Quinoline sulfonyl SIRT2 inhibitor): SIRT2 IC₅₀ = 3.5 μM |
| Quantified Difference | ~27-fold more potent (0.13 μM vs 3.5 μM) for primary target |
| Conditions | AR/GR inhibition assays (GA32) [1]; Fluor de Lys fluorescence assay for SIRT2 (AGK2) |
Why This Matters
This quantifies a fundamental difference in target engagement, confirming GA32 cannot be substituted for SIRT2 inhibitors like AGK2 in studies of nuclear receptor signaling.
- [1] TargetMol. (n.d.). GA32 (Compound 58r) Product Information. Retrieved from https://www.targetmol.cn/compound/ga32 View Source
